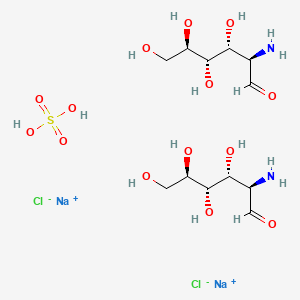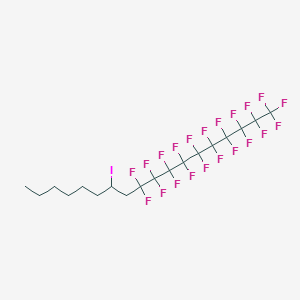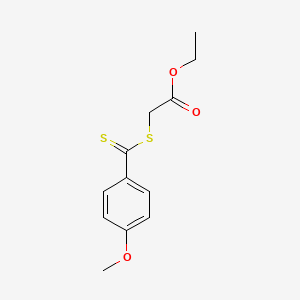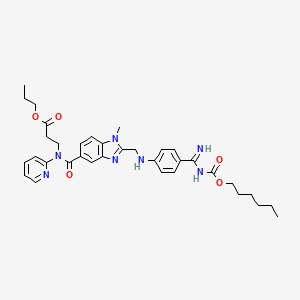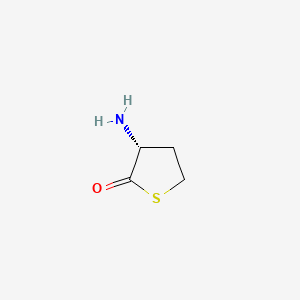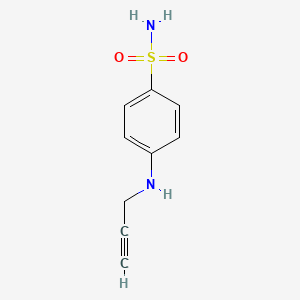
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Overview
Description
Compound 5a is a synthetic organic molecule known for its role as a carbonic anhydrase inhibitor . It is the parent molecule of compound 5b, which has a carbon monoxide releasing molecule attached via a linker . Carbonic anhydrase inhibitors are significant in various therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer.
Preparation Methods
The synthesis of compound 5a involves several steps, starting with the preparation of the core structure followed by functional group modifications. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: Introduction of the sulfonamide group to the aromatic ring.
Alkylation: Addition of the prop-2-ynylamino group to the aromatic ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and purity.
Chemical Reactions Analysis
Compound 5a undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Compound 5a has several scientific research applications:
Chemistry: Used as a model compound for studying carbonic anhydrase inhibition.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Medicine: Explored for potential therapeutic applications in treating diseases like glaucoma and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of compound 5a involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, compound 5a disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include carbonic anhydrase isoforms such as carbonic anhydrase 1, 2, 4, 9, and 12 .
Comparison with Similar Compounds
Compound 5a can be compared with other carbonic anhydrase inhibitors such as:
Compound 5b: Similar structure but with a carbon monoxide releasing molecule attached.
Acetazolamide: A well-known carbonic anhydrase inhibitor used in clinical settings.
Methazolamide: Another clinically used inhibitor with a different substitution pattern on the aromatic ring.
The uniqueness of compound 5a lies in its specific functional groups and their arrangement, which confer distinct inhibitory properties and potential therapeutic applications .
Properties
IUPAC Name |
4-(prop-2-ynylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-7-11-8-3-5-9(6-4-8)14(10,12)13/h1,3-6,11H,7H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRYFTLQNXBKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


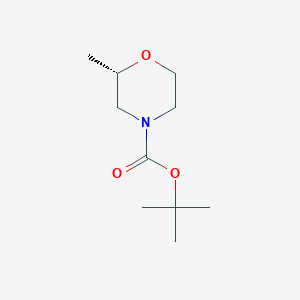

![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
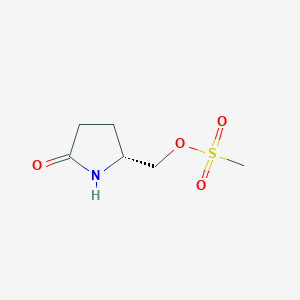
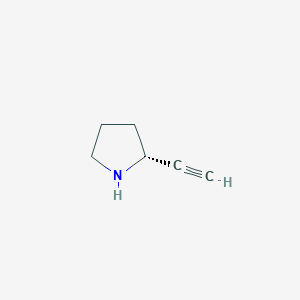

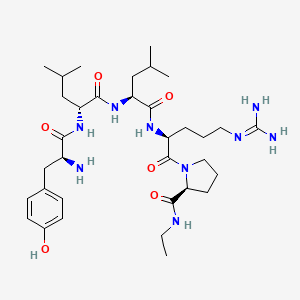
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

